Methyl 10H-phenoxazine-4-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
100725-72-2 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
methyl 10H-phenoxazine-4-carboxylate |
InChI |
InChI=1S/C14H11NO3/c1-17-14(16)9-5-4-7-11-13(9)18-12-8-3-2-6-10(12)15-11/h2-8,15H,1H3 |
InChI Key |
GSNBESPGOAEMMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights of Methyl 10h Phenoxazine 4 Carboxylate
Mass Spectrometric Analysis for Fragmentation Pathway Elucidation
Mass spectrometry is a critical tool for confirming the molecular weight and exploring the structural integrity of Methyl 10H-phenoxazine-4-carboxylate. Through controlled fragmentation studies, it is possible to understand the stability of the core heterocyclic system versus its substituent.
Liquid Secondary Ionization Mass Spectrometry (LSIMS) is a soft ionization technique particularly useful for analyzing thermally labile and polar molecules. In the analysis of phenoxazine (B87303) derivatives, LSIMS typically yields prominent molecular ions, such as M+• and [M+H]+, which allow for unambiguous determination of the molecular weight. nih.govnih.gov For this compound (C14H11NO3, Molecular Weight: 241.24), LSIMS would be expected to produce a strong signal corresponding to the protonated molecule at m/z 242. The use of a suitable liquid matrix, such as 3-nitrobenzyl alcohol, is known to enhance the stability of the molecular ion during analysis. nih.govnih.gov
Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce fragmentation of a selected ion. By accelerating the molecular ion and colliding it with an inert gas, characteristic fragment ions are produced that provide a fingerprint of the molecule's structure. For this compound, CID studies on the protonated molecular ion ([M+H]+) would be instrumental in confirming the connectivity of the atoms. The resulting product ion spectrum would reveal key cleavages, particularly at the ester side-chain, which helps in confirming the identity and substitution pattern of the compound. nih.gov
A consistent finding in the mass spectrometric analysis of N10-substituted phenoxazine derivatives is the pronounced stability of the tricyclic phenoxazine ring system. nih.gov Under LSIMS and CID conditions, the core structure tends to remain intact. nih.gov Fragmentation is predominantly observed along the substituent side-chains.
For this compound, the expected fragmentation pathways would primarily involve the methyl ester group. Key fragmentation events would include:
Loss of a methoxy (B1213986) radical (•OCH3): Cleavage of the O-CH3 bond would result in a fragment ion at m/z 210. This is a common fragmentation pathway for methyl esters.
Loss of the entire methoxycarbonyl group (•COOCH3): This would lead to a fragment corresponding to the phenoxazine ring at m/z 182.
Decarbonylation: Loss of carbon monoxide (CO) from fragment ions is also a possibility.
The high stability of the phenoxazine core means that fragments resulting from the ring's cleavage would be significantly less abundant, confirming that the side-chain is the primary site of fragmentation under ionization conditions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of this compound in solution. 1H and 13C NMR provide detailed information about the chemical environment of each atom, while multi-dimensional techniques establish connectivity.
The 1H and 13C NMR spectra of this compound are dictated by the electron-donating nature of the oxygen and nitrogen atoms of the phenoxazine core and the electron-withdrawing effect of the carboxylate group at the C-4 position. While specific experimental data for this exact isomer is not widely published, predictions can be made based on analyses of closely related phenoxazine derivatives. nih.govnih.govrsc.org
Proton (1H) NMR: The aromatic protons on the phenoxazine ring would appear in the typical downfield region of approximately 6.5 to 8.0 ppm. The N-H proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl ester protons would be a sharp singlet further upfield, typically around 3.9 ppm. The substitution at C-4 would influence the splitting patterns of the protons on that specific benzene (B151609) ring, leading to complex multiplets.
Carbon-13 (13C) NMR: The aromatic carbons would resonate in the 110-150 ppm range. The carbonyl carbon of the ester would be significantly downfield, expected around 165-170 ppm. The methyl carbon of the ester group would be observed around 52 ppm.
The table below provides predicted chemical shifts based on known substituent effects and data from similar phenoxazine structures.
| Atom | Predicted 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) |
| N-H | ~8.0-9.0 (broad s) | - |
| Aromatic C-H | ~6.5-8.0 (m) | ~110-145 |
| Aromatic C (quaternary) | - | ~120-150 |
| C=O | - | ~166.0 |
| O-CH3 | ~3.9 (s) | ~52.5 |
Note: These are estimated values. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and confirm the C-4 substitution pattern, multi-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) coupling networks within the aromatic rings, helping to trace the connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the 13C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It would be crucial for confirming the position of the methyl carboxylate group by showing a correlation from the protons on the adjacent ring positions to the carbonyl carbon. It would also confirm the assignments of the quaternary (non-protonated) carbons within the phenoxazine core.
Together, these techniques provide a comprehensive and definitive map of the molecular structure of this compound.
Vibrational Spectroscopy (IR and Raman) for Molecular Vibrations and Functional Group Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of this compound by identifying its constituent functional groups and probing their interactions. The vibrational spectrum is unique to the molecule and provides a characteristic fingerprint based on the vibrations of its chemical bonds.
The analysis of this compound reveals characteristic bands corresponding to the phenoxazine core, the methyl ester group, and the aromatic system. The tricyclic phenoxazine structure gives rise to a complex series of vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz Carbon-carbon stretching vibrations within the aromatic rings produce a set of characteristic bands in the 1600-1400 cm⁻¹ region. vscht.cz The C-N and C-O-C linkages within the central ring of the phenoxazine moiety also have distinct stretching and bending modes. For instance, the C-N-C and C-O-C skeletal deformations are prominent in the spectra of phenoxazine derivatives. pku.edu.cn
The methyl carboxylate (-COOCH₃) functional group introduces several strong, diagnostic absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which is expected to appear as a strong band in the IR spectrum, typically in the range of 1730-1715 cm⁻¹. The exact position is influenced by conjugation with the phenoxazine aromatic system. Additionally, two distinct C-O stretching vibrations are characteristic of the ester group: the C(=O)-O stretch and the O-CH₃ stretch, which typically appear in the 1300-1000 cm⁻¹ region. iitm.ac.in
Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes, often produce stronger signals in Raman spectra compared to IR. epa.gov The C-C stretching modes of the aromatic backbone are particularly well-defined in the Raman spectrum and can provide insight into the planarity and conjugation of the ring system. epa.govumich.edu The skeletal deformations of the phenoxazine ring are also observable. pku.edu.cnrsc.org By combining data from both IR and Raman spectroscopy, a comprehensive vibrational assignment can be made, confirming the molecular structure and providing insights into the electronic distribution and bonding within this compound.
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| N-H Stretch | Amine (in phenoxazine ring) | ~3400 | IR |
| Aromatic C-H Stretch | Aromatic Ring | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch | Methyl Group (-CH₃) | 2990-2850 | IR, Raman |
| C=O Stretch | Ester (Carbonyl) | 1730-1715 | IR (Strong), Raman |
| C=C Stretch | Aromatic Ring | 1600-1450 | IR, Raman |
| C-N Stretch | Amine (in phenoxazine ring) | 1350-1250 | IR |
| Asymmetric C-O-C Stretch | Ester & Ether | 1300-1150 | IR |
| Symmetric C-O-C Stretch | Ester & Ether | 1150-1000 | IR |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Visible spectroscopy is employed to study the electronic transitions within this compound, providing valuable information on its chromophoric system and the extent of electronic conjugation. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.
The core structure of this compound is the phenoxazine ring system, which is an extensive chromophore. This heterocyclic system contains π electrons delocalized across the three rings, as well as non-bonding (n) electrons on the nitrogen and oxygen heteroatoms. Consequently, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions. nih.govyoutube.com
The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense and occur at lower wavelengths (higher energy). slideshare.net For the parent phenoxazine molecule, these transitions result in characteristic absorption bands. canada.cacdnsciencepub.comnist.gov The presence of the methyl carboxylate group at the 4-position of the phenoxazine ring is expected to modulate these transitions. As an electron-withdrawing group, the carboxylate substituent can extend the conjugation of the π-electron system, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. nih.gov This shift indicates a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π* | Conjugated Aromatic System | 220-320 | High |
| π → π* | Extended Conjugated System | 330-440 | Medium to High |
Theoretical and Computational Chemistry Studies on Methyl 10h Phenoxazine 4 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of Methyl 10H-phenoxazine-4-carboxylate. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of the molecule's behavior.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For phenoxazine (B87303) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G*, are utilized to optimize molecular geometries and predict a variety of properties. mdpi.commdpi.com These calculations can determine bond lengths, bond angles, and dihedral angles of the optimized structure.
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial indicators of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov For instance, a smaller HOMO-LUMO gap generally suggests higher chemical reactivity. In phenoxazine-based donor-acceptor molecules, the distribution of HOMO and LUMO can reveal the nature of intramolecular charge transfer upon photoexcitation. nih.gov Time-dependent DFT (TD-DFT) calculations are also employed to predict the electronic absorption spectra of phenoxazine derivatives, providing insights into their photophysical properties. nih.gov
Hypothetical DFT Data for this compound A specific data table for this compound is not available in the searched literature. The following table illustrates the type of data that would be generated from DFT calculations.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -5.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 2.5 D |
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Computations
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can provide highly accurate energetic and spectroscopic information. While computationally more intensive than DFT, ab initio calculations are valuable for obtaining precise data on molecular energies, electron affinities, and ionization potentials. They are also used to simulate vibrational spectra (IR and Raman), which can be compared with experimental data to confirm the molecular structure. mdpi.com
Conformational Analysis and Potential Energy Surface Mapping
The phenoxazine ring system is not perfectly planar and can adopt a folded or "butterfly" conformation. nih.gov Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms and identifying the most stable conformers. This is achieved by mapping the potential energy surface (PES) of the molecule.
A common technique is to perform a relaxed PES scan, where a specific dihedral angle is systematically varied, and the energy is minimized at each step with respect to the other geometric parameters. This allows for the identification of energy minima, corresponding to stable conformers, and transition states that separate them. For phenoxazine derivatives, the degree of puckering of the central ring is a key conformational feature. acs.org
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in solution.
These simulations are particularly useful for understanding how the molecule interacts with solvent molecules and other surrounding species. MD can be used to investigate solvation effects, the formation of hydrogen bonds, and other non-covalent interactions that can influence the compound's properties and reactivity.
Computational Modeling of Reaction Mechanisms and Transition State Geometries
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving phenoxazine derivatives. nih.gov By modeling the reaction pathway, researchers can identify intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate.
DFT calculations are widely used to locate and characterize the geometry of transition states. mdpi.commdpi.com The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in reaction kinetics. For example, computational studies on the antioxidant activity of phenoxazines have investigated the transition states of hydrogen atom transfer reactions with radicals. acs.org
Theoretical Investigations into the Aromaticity and Non-Planarity of the Phenoxazine Ring System
The aromaticity of the phenoxazine ring system is a topic of significant interest. Aromaticity is associated with cyclic delocalization of π-electrons, leading to enhanced stability. One of the computational methods used to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS calculations involve placing a "ghost" atom at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity.
The non-planar, or puckered, nature of the phenoxazine ring can influence its aromatic character. Theoretical studies can explore the relationship between the degree of planarity and the calculated aromaticity indices. For phenoxazine derivatives, the central ring's deviation from planarity is a balance between steric effects and the energetic favorability of π-electron delocalization in a more planar conformation. acs.org
Reaction Mechanisms and Chemical Reactivity of Methyl 10h Phenoxazine 4 Carboxylate
Redox Chemistry of the Phenoxazine (B87303) Core
The phenoxazine scaffold is well-known for its redox activity, capable of undergoing reversible oxidation and reduction processes. This reactivity is central to its function in various applications, including as a building block for dyes, pharmaceuticals, and photoredox catalysts. chemistryviews.orgresearchgate.net
Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, whereas electron-withdrawing groups, such as the methyl carboxylate group in the target molecule, are expected to increase the oxidation potential. For comparison, the table below presents the oxidation potentials of several N-substituted and core-substituted phenoxazine derivatives.
| Phenoxazine Derivative | Oxidation Potential (E1/2 vs. SCE in MeCN) | Reference Compound |
|---|---|---|
| N-Phenylphenoxazine | ~0.6 V | Yes |
| N-Naphthylphenoxazine | ~0.6 V | No |
| 3,7-Dibromo-10-hexyl-10H-phenoxazine | Not specified | No |
It is anticipated that the methyl carboxylate group at the 4-position of Methyl 10H-phenoxazine-4-carboxylate would render it more difficult to oxidize compared to the unsubstituted phenoxazine core.
The oxidation of the phenoxazine core proceeds through a one-electron transfer to generate a phenoxazinyl radical cation. This species is often stable and can be characterized by spectroscopic methods. The reversibility of this process is a key feature of phenoxazine chemistry. Further oxidation can lead to a dication, though this is generally less stable.
The reduction of the phenoxazine core is less commonly exploited but can occur to form a radical anion. The specific pathways and intermediates in both oxidation and reduction are influenced by the solvent, electrolyte, and the electronic properties of the substituents. For instance, in the context of photoredox catalysis, phenoxazines can be excited to a highly reducing state, enabling them to participate in electron transfer reactions.
Radical Generation and Trapping Mechanisms involving the Phenoxazine Moiety
The phenoxazine moiety is adept at both generating and trapping radical species. Upon one-electron oxidation, the aforementioned stable radical cation is formed. acs.orgresearchgate.net This radical cation can act as a deactivator in certain polymerization reactions. acs.orgresearchgate.net
Conversely, the N-H group of the 10H-phenoxazine can donate a hydrogen atom to trap radical species, a property that makes phenoxazine derivatives effective radical-trapping antioxidants. acs.org The resulting phenoxazinyl radical is stabilized by delocalization over the aromatic system. The presence of a methyl carboxylate group may influence the kinetics of this hydrogen atom transfer.
Reactivity of the Carboxylate Group: Hydrolysis, Decarboxylation, and Derivatization
The methyl carboxylate group of this compound introduces a site for various chemical transformations.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 10H-phenoxazine-4-carboxylic acid. researchgate.net This reaction is a standard transformation for esters and is often a key step in the synthesis of more complex derivatives. researchgate.net Enzymatic hydrolysis of esters on N-heterocyclic compounds has also been reported, offering a milder alternative to chemical methods. nih.gov
Decarboxylation: While decarboxylation of aromatic carboxylic acids typically requires harsh conditions, enzymatic methods have been developed for the decarboxylation of phenazine-1-carboxylic acid, a structurally related compound. figshare.comresearchgate.netnsf.gov The direct decarboxylation of this compound would be challenging, and would likely proceed via the corresponding carboxylic acid.
Derivatization: The carboxylate group is a versatile handle for derivatization. thermofisher.com It can be converted to amides, other esters, or acyl hydrazides through standard coupling reactions. thermofisher.com These transformations allow for the incorporation of the phenoxazine scaffold into larger molecular architectures, such as polymers or pharmaceutical agents.
Stability and Degradation Pathways under Diverse Chemical Environments
Phenoxazine derivatives are generally stable compounds, but they can be susceptible to degradation under certain conditions. acs.org Photodegradation is a known issue, particularly in halogenated solvents, where irradiation with UV light can lead to the formation of oligomeric species. chemistryviews.orgnih.govresearchgate.net The stability of phenoxazines can be influenced by the substitution pattern on the ring system. nih.govresearchgate.net
The degradation of phenoxazine-based compounds in the context of aqueous redox flow batteries has been studied, revealing pathways that can include desulfonation and hydrogenation of the aromatic rings in substituted analogues. rsc.org While the specific degradation pathways for this compound have not been detailed, it is expected to exhibit the general stability and photosensitivity characteristic of the phenoxazine class. The electron-withdrawing nature of the carboxylate group might influence its stability towards oxidative degradation.
Structure Activity Relationship Sar Studies of Phenoxazine Carboxylates
Influence of Substituents on the Electronic and Steric Properties of the Phenoxazine (B87303) Scaffold
The electronic and steric characteristics of the phenoxazine core are highly sensitive to the nature and position of its substituents. These modifications are crucial as they directly influence the molecule's redox potentials, photophysical properties, and its ability to interact with biological targets. nih.gov
Electronic Properties: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the phenoxazine ring system systematically alters its electron density. nih.gov For instance, modifying the core with EWGs like trifluoromethyl or cyano groups tends to shift electron density away from the scaffold. This makes the resulting molecule more difficult to oxidize and lowers its triplet energies. nih.gov Conversely, EDGs would be expected to increase the electron density of the core, making it easier to oxidize. These electronic perturbations directly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key factor in applications such as photoredox catalysis. techscience.com The ability to tune these properties is fundamental to designing phenoxazine derivatives for specific functions. nih.gov
The table below summarizes the observed effects of different substituents on the properties of phenoxazine derivatives based on documented research.
| Substituent Type | Example Group(s) | Effect on Phenoxazine Core | Resulting Property Change |
| Electron-Withdrawing | -CF₃ (Trifluoromethyl), -CN (Cyano) | Shifts electron density away from the core. nih.gov | More difficult to oxidize; Lower triplet energy. nih.gov |
| Highly Conjugated | Biphenyl | Exerts greater stabilization on the core's π* orbitals. nih.gov | Red-shift in maximum absorption wavelength (λmax). nih.gov |
| N-Alkylation | Propyl, Butyl | Alters lipophilicity and conformation at the N10 position. scispace.com | Influences binding affinity to hydrophobic pockets in proteins like P-gp. scispace.com |
Rational Design Principles for Modulating Reactivity and Functional Specificity
The insights gained from SAR studies form the basis for the rational design of novel phenoxazine derivatives with tailored functions. By understanding how specific structural changes affect molecular properties, chemists can engineer compounds with enhanced reactivity for a particular chemical transformation or improved specificity for a biological target. nih.govmdpi.com
One key principle is the modulation of the molecule's redox properties. For applications in photoredox catalysis, the electronic nature of substituents on the phenoxazine scaffold can be intentionally altered to tune the excited-state reduction potentials. nih.gov This allows for the creation of catalysts that are precisely matched to the energy requirements of a desired chemical reaction. nih.gov
For therapeutic applications, rational design focuses on achieving functional specificity. This involves designing a molecule that interacts strongly with its intended target while having minimal affinity for other proteins, thereby reducing off-target effects. For example, in the context of multidrug resistance, a key design goal is to create phenoxazine derivatives that selectively inhibit the efflux pump P-glycoprotein without significantly affecting other ATP-binding cassette (ABC) transporters. nih.gov This can be achieved by carefully modifying the substituents to optimize interactions with the unique structural features of the P-gp binding site. The design process often employs computational methods to predict how different structural modifications will influence binding affinity and biological activity. techscience.com
Mechanistic Correlations between Molecular Structure and Observed Biological Interactions (e.g., P-glycoprotein efflux modulation)
P-glycoprotein (P-gp) is a well-characterized ATP-dependent efflux pump that plays a critical role in multidrug resistance (MDR) in cancer cells by expelling a wide range of chemotherapeutic agents. nih.govresearchgate.net Phenoxazine derivatives have been identified as potential modulators of P-gp activity, and SAR studies have provided crucial insights into the structural requirements for this interaction. scispace.comnih.gov
The mechanism of P-gp modulation by phenoxazines often involves direct interaction with the protein. Studies have shown that these compounds can act as competitive inhibitors, binding to the same sites as P-gp substrates. scispace.com Research on a series of N¹⁰-substituted phenoxazines demonstrated a clear link between the structure of the substituent at the nitrogen atom and the ability to inhibit P-gp function. The study measured the ability of these compounds to compete with the known P-gp substrate [³H]azidopine for binding to the protein. scispace.com
The results indicated that the nature of the N-substituent was a critical determinant of P-gp interaction. The inhibitory activity followed a distinct order, with different alkyl and acetyl groups showing varied levels of competition. scispace.com
Table: P-gp Binding Competition of N¹⁰-Substituted Phenoxazines (Illustrative data based on findings from D. K. Chalapala, et al.) scispace.com
| N¹⁰-Substituent Series | Relative P-gp Binding Competition | Example Modulators Showing Maximum Competition (>50%) |
| Propyl Series | High | Compound 4 (specific structure not detailed in abstract) |
| Butyl Series | Medium | Compound 6 (specific structure not detailed in abstract) |
| Acetyl Series | Low | Not specified as high-competition |
The observed trend (propyl > butyl > acetyl) suggests that the size, lipophilicity, and conformation of the N-substituent are key to effective binding. scispace.com The propyl and butyl groups may provide a better fit and more favorable hydrophobic interactions within the P-gp substrate-binding pocket compared to the acetyl group. Some derivatives failed to interact, indicating that specific structural features are necessary for recognition by the efflux pump. scispace.com This direct competition suggests that these phenoxazine modulators mechanistically work by physically occupying the drug-binding domain of P-gp, thereby preventing the efflux of cytotoxic drugs from the cancer cell. scispace.com
Advanced Academic Research Applications of Methyl 10h Phenoxazine 4 Carboxylate and Phenoxazine Derivatives
Applications in Materials Science and Optoelectronics Research
The electron-rich nature of the nitrogen and oxygen atoms in the phenoxazine (B87303) ring makes it a strong electron donor, a property extensively exploited in the development of organic electronic materials. rsc.org Its non-planar structure is beneficial as it can suppress the formation of molecular aggregates, which is often crucial for performance in optoelectronic devices. rsc.org
Phenoxazine derivatives are increasingly being integrated as building blocks for functional organic materials used in a variety of optoelectronic devices. nih.govnih.gov They have been successfully incorporated into organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and thin-film transistors. nih.govresearchgate.net The chemical structure of phenoxazine is similar to triphenylamine, a well-known hole-transporting material, making phenoxazine-based polymers promising for applications as conducting and fluorescent materials. nih.gov
Researchers have synthesized various π-conjugated polymers incorporating the phenoxazine unit. researchgate.netacs.org For example, copolymers of phenoxazine with dialkylfluorene have been utilized as semiconducting layers in organic field-effect transistors (OFETs). researchgate.net These polymers exhibit low ionization potentials (high-lying HOMO levels of around 4.8–4.9 eV), a key characteristic for efficient hole injection and transport. researchgate.netacs.org Devices fabricated with these materials have demonstrated good p-channel semiconductor performance, with hole mobilities reaching up to 6 × 10⁻⁴ cm²/(V s) and on/off ratios as high as 10⁴. researchgate.netacs.org The thermal stability of these polymers is also notable, with high glass transition temperatures ranging from 112 to 230 °C. researchgate.net
The ability of phenoxazine derivatives to undergo stable and reversible oxidation processes makes them excellent candidates for electrochromic materials—substances that change color in response to an applied electrical potential. researchgate.netmdpi.com Phenoxazine chromophores have been incorporated into conjugated polymer systems to develop materials for applications such as smart windows, displays, and military camouflage. mdpi.com
When integrated into polymer structures, such as those based on carbazole-thiophene, the phenoxazine unit can act as a distinct electrochromic center. nih.gov The introduction of the phenoxazine group can lead to materials with multiple, well-defined colored states. For instance, a polymer film containing phenoxazine exhibited three different colors (tangerine, green, and purple) in various redox states, a result of the synergistic electronic effects between the main polymer chain and the phenoxazine moiety. nih.gov Furthermore, the presence of phenoxazine has been shown to enhance the stability and switching kinetics of electrochromic devices. mdpi.comnih.gov Polyaniline derivatives containing phenoxazine units have also been synthesized, showing improved electrochemical stability and processability compared to traditional polyaniline. acs.org
Investigations as Radical-Trapping Antioxidants
Phenoxazine and its derivatives are recognized as one of the most potent classes of radical-trapping antioxidants (RTAs) currently known. researchgate.net Their efficacy stems from a favorable balance between the rate of hydrogen atom transfer (HAT) to chain-carrying peroxyl radicals (ROO•) and their stability against one-electron oxidation. nih.govacs.org
The antioxidant activity of phenoxazines is quantified by their rate constants for inhibiting autoxidation (k_inh) and the bond dissociation enthalpy (BDE) of the N-H bond. A lower N-H BDE generally correlates with a higher rate constant. Phenoxazine derivatives exhibit exceptionally high reactivity, with k_inh values that can be orders of magnitude greater than those of commonly used antioxidants like diphenylamines and phenothiazines. acs.org
Studies at 37 °C have shown that the reactivity of substituted phenoxazines follows an excellent Evans-Polanyi correlation. nih.govacs.org For example, 3,7-(OMe)₂-phenoxazine displays one of the highest reactivities ever reported for an RTA, with a k_inh of 6.6 × 10⁸ M⁻¹s⁻¹, corresponding to an N-H BDE of 71.8 kcal mol⁻¹. nih.govacs.org In contrast, the introduction of electron-withdrawing groups, as in 3-CN,7-NO₂-phenoxazine, increases the N-H BDE to 77.4 kcal mol⁻¹ and reduces the rate constant to 4.5 × 10⁶ M⁻¹s⁻¹. nih.govacs.org The parent phenoxazine molecule itself is a highly efficient antioxidant, with a k_inh of 3.9 × 10⁷ M⁻¹s⁻¹ at 37 °C. nih.gov
| Phenoxazine Derivative | N-H Bond Dissociation Enthalpy (kcal mol⁻¹) | Rate Constant (k_inh) at 37 °C (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| 3,7-(OMe)₂-phenoxazine | 71.8 | 6.6 × 10⁸ | nih.govacs.org |
| Phenoxazine (PNX) | - | 3.9 × 10⁷ | nih.gov |
| 3-CN,7-NO₂-phenoxazine | 77.4 | 4.5 × 10⁶ | nih.govacs.org |
While phenoxazine is a superior RTA compared to its sulfur analogue, phenothiazine, at ambient temperatures, its relative efficacy can be demonstrably inferior at elevated temperatures. nih.govsemanticscholar.org For instance, in autoxidations at 160 °C, phenoxazine is consumed more rapidly than phenothiazine. nih.govsemanticscholar.org This temperature-dependent behavior is not governed by thermodynamic measures like oxidation potentials alone, but by kinetics. nih.gov The reduced performance at high temperatures is attributed to a lower reorganization energy barrier for the oxidation of phenoxazine. nih.gov
| Compound | k_inh at 37 °C (M⁻¹s⁻¹) | k_inh at 100 °C (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Phenoxazine (PNX) | 3.9 × 10⁷ | 2.5 × 10⁷ | nih.gov |
| 2-azaPNX | - | 2.5 × 10⁷ | nih.gov |
| 4-azaPNX | - | 2.0 × 10⁷ | nih.gov |
| Phenothiazine (PTZ) | 7.6 × 10⁶ | - | nih.gov |
A significant finding in the study of phenoxazine antioxidants is their capacity for "non-classical" RTA activity. nih.govresearchgate.netacs.org This phenomenon involves the trapping of more than the classically expected stoichiometric limit of two peroxyl radicals per antioxidant molecule. nih.govacs.org This enhanced efficacy has been observed for phenoxazines even at ambient temperatures. nih.govresearchgate.net
At elevated temperatures, particularly in unsaturated substrates like hexadecene, the antioxidant mechanism can become even more complex and efficient. The initial hydrogen atom transfer from the phenoxazine amine to a peroxyl radical is followed by the formation of a diarylaminyl radical, which can then react with a second peroxyl radical. However, the resulting products, such as the corresponding nitroxide (PNX-NO), can initiate catalytic cycles. nih.gov One such proposed mechanism is the Korcek cycle. Furthermore, the diarylnitroxides can catalyze the cross-dismutation of hydroperoxyl and alkylperoxyl radicals, significantly extending the inhibited period of autoxidation and leading to the trapping of many equivalents of radicals. nih.gov In one study, phenoxazine was found to trap 67 equivalents of radicals under such conditions. nih.gov
Research into Molecular Interactions with Biological Systems (Mechanistic Focus)
The unique electronic and structural characteristics of the phenoxazine ring system have made it a subject of intense investigation regarding its interactions with complex biological macromolecules. Researchers are particularly interested in the mechanistic details of how these molecules engage with cellular components, leading to a range of biological effects.
Studies on Nucleic Acid Binding and Stabilization
The planar, aromatic structure of the phenoxazine core is ideally suited for intercalation into the base pairs of DNA helices. This mode of binding is a cornerstone of the biological activity of many phenoxazine-containing compounds, most notably the anticancer drug Actinomycin D, which inhibits transcription by binding to DNA. nih.gov
Modern research has expanded on this principle, designing novel phenoxazine derivatives to enhance nucleic acid binding and stability. Studies have shown that substitutions on the phenoxazine ring can significantly influence its interaction with DNA. For instance, the introduction of alkyl side chains and chloro- groups can increase the hydrophobicity of the molecule, which in turn enhances its interaction with DNA, leading to structural changes in the nucleic acid. tandfonline.com These interactions are often characterized by strong hypochromism in the absorption spectra of the phenoxazine derivatives upon binding to DNA, indicating a close association between the small molecule and the DNA helix. tandfonline.com
Beyond simple intercalation, phenoxazine scaffolds have been incorporated into synthetic oligonucleotides, creating "pseudonucleotides." These modified nucleic acids exhibit enhanced thermal stability of duplexes with complementary DNA and RNA strands. researchgate.net Fluorescent versions of these phenoxazine pseudonucleotides are being developed as sensitive probes to monitor DNA structural transitions, such as the formation of i-motifs, which are of interest in nanotechnology and as potential drug targets. researchgate.netrsc.org The fluorescence of the phenoxazine residue is sensitive to the conformational state of the DNA, allowing for precise evaluation of stability changes induced by ligand binding. rsc.org
Table 1: Effects of Phenoxazine Derivatives on DNA Properties
| Compound Type | Observation | Implication | Reference |
|---|---|---|---|
| N10-substituted acetyl phenoxazines | Did not significantly affect the stability of DNA-ethidium bromide complex. | Suggests a different mode or lack of strong intercalative interaction for these specific derivatives. | tandfonline.com |
| Phenoxazine-derived cytosine analog (G-clamp) | Promotes the formation of A-form DNA. | Demonstrates the ability to influence DNA conformation. | oup.com |
| Double-armed phenoxazine ligands | Significantly enhanced thermal stability of G-quadruplex structures (up to 20°C increase in Tm). | Shows potential for targeting non-canonical DNA structures. | rsc.org |
| General Phenoxazine Derivatives | Cause strong hypochromism upon binding to Calf-Thymus DNA. | Indicates intercalative binding mode. | tandfonline.com |
Modulation of Multi-Drug Resistance Mechanisms at a Cellular Level
A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). iiarjournals.org The phenoxazine scaffold has emerged as a promising template for designing MDR modulators. Research has demonstrated that certain phenoxazine derivatives can inhibit the function of P-gp, thereby restoring the efficacy of conventional anticancer drugs. nih.gov
Studies comparing simple phenoxazines with more complex benzo[a]phenoxazines found that the latter were significantly more effective as MDR modulators. nih.goviiarjournals.org This suggests that the extended aromatic system of benzo[a]phenoxazines is crucial for potent P-gp inhibition. nih.gov The mechanism of action is believed to involve direct interaction with the P-gp transporter, although perturbation of the membrane lipid matrix may also play a role. nih.gov The anti-MDR activity of these compounds often correlates with their hydrophobicity (logP value), with more lipophilic derivatives showing greater potency. iiarjournals.orgnih.gov
A flow cytometric functional test, which measures the accumulation of the P-gp substrate rhodamine 123 in cancer cells, is commonly used to screen for MDR reversal activity. In one study, seven novel benzo[a]phenoxazine derivatives were identified as effective MDR modulators, as they increased the accumulation of rhodamine 123 in resistant cells. iiarjournals.orgresearchgate.net
Table 2: Structure-Activity Relationships in Phenoxazine-based MDR Modulators
| Structural Feature | Activity | Rationale | Reference |
|---|---|---|---|
| Simple Phenoxazine Scaffold | Inactive | Insufficient structural complexity for significant P-gp inhibition. | nih.goviiarjournals.org |
| Benzo[a]phenoxazine Scaffold | Active | Extended aromatic system enhances interaction with P-gp. | nih.goviiarjournals.org |
| Position of -OH group on Benzene (B151609) Ring | Important for activity | Specific hydroxyl positions on the benzo[a]phenoxazine structure are critical for anti-MDR effects. | iiarjournals.org |
| Bulky Side Substituents | Increased Lipophilicity (logP) | Higher lipophilicity often correlates with stronger membrane interaction and P-gp inhibition. | iiarjournals.orgnih.gov |
Development as Molecular Probes for Biochemical Pathways
The inherent fluorescence and environmentally sensitive photophysical properties of the phenoxazine core make it an excellent platform for the development of molecular probes. nih.gov These probes are designed to detect specific biomolecules, ions, or cellular environments, providing valuable tools for studying biochemical pathways and cellular function.
Phenoxazine-based dyes, such as Nile Red and Nile Blue, are well-known for their solvatochromism, where their fluorescence emission spectrum shifts depending on the polarity of their environment. researchgate.net This property has been exploited to label and visualize lipid-rich structures like lipid droplets and cell membranes. nih.govmdpi.com
More advanced applications involve creating targeted probes. For example, benzo[a]phenoxazinium salts have been functionalized to serve as fluorescent probes for DNA and to derivatize amino acids. mdpi.com Researchers have also utilized the phenoxazine scaffold to synthesize bioreductive fluorescent markers capable of identifying hypoxic cells within solid tumors, a critical task in cancer research and diagnostics. nih.gov Furthermore, some benzo[a]phenoxazine compounds have been observed to accumulate specifically in lysosomes, making them useful probes for studying lysosomal function and dysfunction, a process implicated in cancer cell death. mdpi.com
Role as a Privileged Scaffold in Medicinal Chemistry Research (Focus on Design Principles and Target Interactions)
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets. The phenoxazine core is recognized as such a scaffold, valued for its rigid, planar structure and its capacity for diverse chemical modifications, allowing for the fine-tuning of biological activity. researchgate.netacs.orgbenthamscience.com
Development of Analogs for Specific Enzyme Inhibition Studies
The versatility of the phenoxazine scaffold has been extensively utilized in the design of specific enzyme inhibitors. By modifying the substitution patterns on the phenoxazine ring, researchers can achieve potent and selective inhibition of various enzyme classes.
Histone Deacetylases (HDACs): C-4 substituted phenoxazine-bearing hydroxamic acids have been developed as potent inhibitors of class II HDACs, which are targets for neurodegenerative diseases like Alzheimer's. nih.govtandfonline.com Molecular modeling suggests that the C-4 substituent engages in π-π stacking interactions within the enzyme's active site, contributing to the high potency. nih.govtandfonline.com One such compound, 7d , exhibited class II HDAC inhibition with IC₅₀ values in the nanomolar range and protected neuron cells from oxidative damage. tandfonline.com
Cyclooxygenase (COX) and Lipoxygenase (LOX): A series of benzo[a]phenoxazine derivatives were evaluated for their anti-inflammatory potential via inhibition of COX and LOX enzymes. While they showed little to no inhibition of LOX, the compounds were found to be significant inhibitors of COX-2. mdpi.comsciforum.net The potent and consistent inhibition of COX-2 highlights their potential as anti-inflammatory agents and demonstrates how the scaffold can be tailored for specific enzyme targets within the arachidonic acid pathway. mdpi.comsciforum.net
Table 3: Phenoxazine Derivatives as Enzyme Inhibitors
| Enzyme Target | Derivative Class | Key Finding | Potential Application | Reference |
|---|---|---|---|---|
| Histone Deacetylase (HDAC) Class II | C-4 Substituted Phenoxazine Hydroxamic Acids | Potent inhibition (IC₅₀ = 3–870 nM for compound 7d). | Anti-neurodegenerative agents. | nih.govtandfonline.com |
| Cyclooxygenase-2 (COX-2) | Benzo[a]phenoxazines | Significant and consistent inhibition at 100 µM. | Anti-inflammatory agents. | mdpi.comsciforum.net |
| Lipoxygenase (LOX) | Benzo[a]phenoxazines | No significant inhibition observed. | Demonstrates target selectivity. | mdpi.comsciforum.net |
Exploration of Receptor Binding Affinities and Modulatory Effects
Beyond enzymes, the phenoxazine scaffold has been successfully employed to develop ligands that bind to specific cell surface and intracellular receptors. The ability to modify the N-10 position and other locations on the ring system allows for the systematic exploration of structure-activity relationships (SAR) to optimize receptor affinity and selectivity.
A notable example is the development of N-substituted phenoxazine derivatives as potent and selective antagonists for the P2X4 receptor, an ion channel implicated in neuropathic pain and neuroinflammation. nih.gov A systematic SAR study revealed that the nature of the substituent on the nitrogen atom is critical for potency. For instance, N-(benzyloxycarbonyl)phenoxazine was identified as a highly potent P2X4 antagonist with an IC₅₀ of 0.189 μM and good selectivity over other P2X receptor subtypes. nih.gov In contrast, another analog, N-(p-Methylphenylsulfonyl)phenoxazine , was found to be a selective P2X4 antagonist that was equally potent across human, rat, and mouse species. nih.gov These findings underscore the utility of the phenoxazine scaffold in generating receptor modulators with desirable pharmacological profiles.
Similarly, analogs of N-phenylpiperazine have been evaluated for their selective binding to D3 versus D2 dopamine receptors, which are important targets for neurological and psychiatric disorders. mdpi.com While not directly phenoxazines, these studies on related scaffolds highlight the design principles of using rigid aromatic systems to achieve receptor subtype selectivity.
Table 4: Phenoxazine Derivatives as Receptor Antagonists
| Receptor Target | Lead Compound | Potency (IC₅₀) | Key Characteristic | Reference |
|---|---|---|---|---|
| Human P2X4 Receptor | N-(benzyloxycarbonyl)phenoxazine (PSB-12054) | 0.189 µM | High potency and good selectivity vs. other P2X subtypes. | nih.gov |
| Human, Rat, Mouse P2X4 Receptor | N-(p-Methylphenylsulfonyl)phenoxazine (PSB-12062) | 0.928–1.76 µM | Broad species potency and selectivity. | nih.gov |
Future Directions and Emerging Research Paradigms for Methyl 10h Phenoxazine 4 Carboxylate
Innovation in Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of phenoxazine (B87303) derivatives has traditionally relied on established methods; however, the pursuit of greater efficiency, selectivity, and sustainability necessitates the exploration of innovative synthetic strategies. For Methyl 10H-phenoxazine-4-carboxylate, future research could focus on the adaptation and optimization of modern synthetic techniques.
Transition metal-free synthesis routes, which have been successfully employed for other phenoxazines, present a promising avenue. nih.gov These methods often involve Smiles rearrangements or cyclizations of diaryl ethers and offer the advantage of avoiding toxic and expensive metal catalysts. nih.gov Further investigation into optimizing reaction conditions, such as solvent, temperature, and base, could lead to higher yields and purity for the target molecule.
Moreover, the integration of continuous-flow chemistry could revolutionize the synthesis of this compound. Flow chemistry offers superior control over reaction parameters, leading to improved safety, scalability, and product consistency. chemrxiv.org A continuous-flow process could be designed for the key bond-forming reactions, such as the C-N and C-O cross-couplings, that form the phenoxazine core. This approach would also facilitate the in-line purification and real-time monitoring of the reaction, significantly accelerating the development of efficient synthetic protocols.
The development of novel catalytic systems is another key area for innovation. This could involve the design of more active and selective catalysts for the key synthetic steps. For instance, advancements in photoredox catalysis, which utilizes light to drive chemical reactions, could offer milder and more efficient pathways for the synthesis of phenoxazine derivatives. nih.govnih.gov
| Synthetic Approach | Potential Advantages for this compound | Key Research Focus |
| Transition Metal-Free Synthesis | Reduced cost, lower toxicity, simplified purification | Optimization of reaction conditions (solvent, base, temperature), exploration of new rearrangement precursors |
| Continuous-Flow Chemistry | Enhanced safety, scalability, process control, and reproducibility | Reactor design, optimization of flow parameters, integration of in-line analysis and purification |
| Novel Catalysis (e.g., Photoredox) | Milder reaction conditions, improved selectivity, access to new reaction pathways | Catalyst design and screening, understanding of reaction mechanisms |
Expansion into Novel Application Domains (e.g., advanced imaging, chemosensors)
The inherent photophysical properties of the phenoxazine core suggest that this compound could be a valuable scaffold for the development of advanced materials. nih.gov The electron-donating nature of the phenoxazine ring system, combined with the potential for functionalization at the carboxylate group, opens up possibilities in advanced imaging and chemosensing. nih.gov
Advanced Imaging: Phenoxazine derivatives are known for their fluorescent properties and have been utilized as fluorescent probes and in organic light-emitting diodes (OLEDs). nih.govtamu.eduresearchgate.netresearchgate.net Future research could focus on modifying the structure of this compound to tune its fluorescence emission wavelength, quantum yield, and photostability. By attaching specific targeting moieties to the carboxylate group, it may be possible to develop fluorescent probes for imaging specific biological targets, such as proteins or organelles within living cells.
Chemosensors: The phenoxazine scaffold can be engineered to act as a sensor for various analytes. For instance, phenoxazine-based covalent organic frameworks have been shown to act as fluorescent probes for the detection of water in organic solvents. rsc.org The carboxylate group of this compound provides a convenient handle for the introduction of recognition units that can selectively bind to specific ions or molecules. Upon binding, a change in the fluorescence or absorption properties of the phenoxazine core could provide a detectable signal. This could lead to the development of highly sensitive and selective chemosensors for environmental monitoring or medical diagnostics.
| Application Domain | Potential Role of this compound | Key Research Focus |
| Advanced Imaging | Core scaffold for fluorescent probes | Synthesis of derivatives with tailored photophysical properties, conjugation to biomolecules for targeted imaging |
| Chemosensors | Platform for the development of selective sensors | Functionalization of the carboxylate group with recognition elements, investigation of sensing mechanisms (e.g., turn-on/turn-off fluorescence) |
Integration of Advanced Analytical Techniques for Real-time Studies
A deeper understanding of the synthesis and reactivity of this compound can be achieved through the integration of advanced analytical techniques for real-time, in-situ monitoring. Such studies are crucial for optimizing reaction conditions, elucidating reaction mechanisms, and ensuring product quality.
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can provide detailed information about the formation of intermediates and byproducts during a chemical reaction. sciopen.compurdue.edu By monitoring the reaction mixture in real-time, researchers can gain valuable insights into the reaction kinetics and mechanism, allowing for the rational optimization of the synthetic process. The application of these techniques to the synthesis of this compound would be a significant step forward.
Furthermore, time-resolved spectroscopic techniques , such as transient absorption and fluorescence lifetime measurements, can be employed to study the excited-state dynamics of this compound and its derivatives. nih.gov This information is critical for the rational design of new materials for applications in optoelectronics and imaging, as it provides a fundamental understanding of how the molecule behaves upon light absorption.
| Analytical Technique | Application in this compound Research | Expected Insights |
| In-situ NMR Spectroscopy | Real-time monitoring of synthesis | Reaction kinetics, identification of intermediates and byproducts |
| In-situ Mass Spectrometry | Real-time monitoring of synthesis and reactivity | Reaction progress, detection of transient species |
| Time-Resolved Spectroscopy | Study of excited-state properties | Understanding of photophysical processes, guidance for the design of fluorescent probes and optoelectronic materials |
Predictive Modeling and Machine Learning Applications in Compound Design and Activity Prediction
The vast chemical space of possible phenoxazine derivatives presents a significant challenge for traditional experimental approaches. Predictive modeling and machine learning offer powerful tools to accelerate the discovery and design of new compounds with desired properties.
Drawing parallels from studies on structurally similar phenazine derivatives, machine learning models can be developed to predict key properties of phenoxazine compounds, such as their redox potentials. chemrxiv.orgchemrxiv.orgnih.govacs.orgresearchgate.net By training these models on datasets of known phenoxazine derivatives, it would be possible to rapidly screen virtual libraries of new compounds and identify promising candidates for specific applications. For example, a model could be developed to predict the fluorescence properties of this compound derivatives with different substituents, guiding the synthesis of new fluorescent probes with specific emission wavelengths.
Density Functional Theory (DFT) calculations can be used in conjunction with machine learning to provide a deeper understanding of the structure-property relationships in phenoxazine derivatives. nih.govacs.orgresearchgate.net DFT can be used to calculate various molecular descriptors that can then be used as input features for machine learning models. This hybrid DFT-ML approach has been shown to be effective in predicting the redox potentials of phenazine derivatives and could be readily applied to the study of this compound. nih.govacs.orgresearchgate.net
| Computational Approach | Application in this compound Research | Expected Outcomes |
| Machine Learning | Prediction of properties (e.g., redox potential, fluorescence) | Accelerated discovery of new derivatives with desired properties, identification of lead compounds for specific applications |
| Density Functional Theory (DFT) | Calculation of molecular properties and descriptors | Understanding of structure-property relationships, generation of data for training machine learning models |
| Hybrid DFT-ML Models | High-throughput virtual screening | Efficient exploration of the chemical space of phenoxazine derivatives, design of novel materials with tailored functionalities |
Q & A
Basic Questions
Q. What are the established synthetic routes for Methyl 10H-phenoxazine-4-carboxylate, and how is the product characterized?
- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, phenothiazine derivatives are often synthesized under inert atmospheres (e.g., nitrogen) using reagents like trifluoroacetic acid (TFA) and triethylsilane (EtSiH) to facilitate deprotection or reduction steps. Post-synthesis, purification typically involves column chromatography with gradients of ethyl acetate/hexane. Characterization employs H/C NMR for structural confirmation and mass spectrometry (MS) for molecular weight validation. Melting points and HPLC analysis are used to assess purity .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying substituent positions on the phenoxazine core. For instance, H NMR can identify the methyl ester proton (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Infrared (IR) spectroscopy confirms carbonyl stretching frequencies (~1700 cm) for the ester group. High-resolution mass spectrometry (HRMS) provides exact mass data to rule out isotopic or synthetic byproducts .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound?
- Answer : SC-XRD using programs like SHELXL (for refinement) and SHELXS (for structure solution) can determine bond lengths, angles, and torsion angles, critical for validating the ester group’s orientation. For example, deviations in planarity of the phenoxazine ring may indicate steric strain or electronic effects. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Crystallographic information files (CIFs) should be deposited in repositories like the Cambridge Structural Database (CSD) .
Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?
- Answer : Contradictions in activity (e.g., enzyme inhibition) may arise from conformational flexibility or solvent effects. Molecular dynamics simulations (e.g., using GROMACS) can model ligand-receptor interactions under physiological conditions. Statistical tools like principal component analysis (PCA) or Bland-Altman plots help identify systematic errors in dose-response assays. Replicating experiments under controlled humidity/pH conditions is advised .
Q. What strategies optimize the regioselective functionalization of the phenoxazine core during synthesis?
- Answer : Regioselectivity is influenced by electronic and steric factors. For C-4 carboxylation, directed ortho-metalation (DoM) using lithium bases (e.g., LDA) at −78°C can enhance specificity. Alternatively, palladium-catalyzed C–H activation (e.g., with Pd(OAc)/ligands) enables direct carboxylation. Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization ensures intermediate control .
Data Analysis and Validation
Q. How should researchers validate the purity of this compound for pharmacological studies?
- Answer : Combine orthogonal methods:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and >95% peak area purity.
- Elemental Analysis : Match calculated vs. observed C/H/N/O percentages (tolerance ≤0.4%).
- Thermogravimetric Analysis (TGA) : Ensure <2% weight loss below 150°C to exclude solvents .
Q. What computational methods predict the electronic properties of this compound?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and electrostatic potential maps. Software like Gaussian or ORCA can simulate UV-Vis spectra for comparison with experimental data. Solvent effects are incorporated via the Polarizable Continuum Model (PCM) .
Tables
Table 1 : Key Synthetic Parameters for this compound Derivatives
Table 2 : Common Data Contradictions and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
